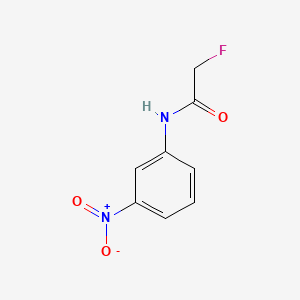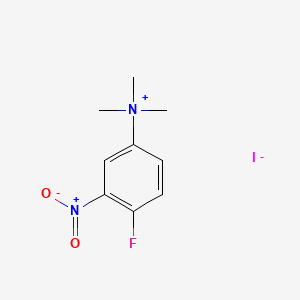
Acetanilide, 2-fluoro-3'-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2-fluoro-3’-nitro- is a derivative of acetanilide, where the acetanilide molecule is substituted with a fluorine atom at the 2-position and a nitro group at the 3’-position
Preparation Methods
The synthesis of Acetanilide, 2-fluoro-3’-nitro- typically involves the nitration of 2-fluoroacetanilide. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction conditions need to be carefully controlled to ensure the correct positioning of the nitro group .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Acetanilide, 2-fluoro-3’-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetanilide, 2-fluoro-3’-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its structural properties.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 2-fluoro-3’-nitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various effects, depending on the specific context of its use .
Comparison with Similar Compounds
Similar compounds to Acetanilide, 2-fluoro-3’-nitro- include other substituted acetanilides such as:
3’-Fluoroacetanilide: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Fluoro-4’-nitroacetanilide: Has the nitro group in a different position, which can affect its chemical and biological properties.
3’-Nitroacetanilide: Lacks the fluorine atom, which influences its reactivity and interactions.
The uniqueness of Acetanilide, 2-fluoro-3’-nitro- lies in the combination of both the fluorine and nitro substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
3435-76-5 |
|---|---|
Molecular Formula |
C8H7FN2O3 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-fluoro-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7FN2O3/c9-5-8(12)10-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H,10,12) |
InChI Key |
KGDCFDBLIJACEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)





![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
